3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANBMLQWQHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromoketones with 2-Aminopyrimidines
This method adapts protocols for imidazo[1,2-a]pyridine synthesis to target the pyrimidine analog.
Procedure ():
- Reagents : α-Bromo-1,1,1-trifluoropropan-2-one (1 equiv), 2-aminopyrimidine (1.5 equiv), tert-butyl hydroperoxide (TBHP, 2 equiv), ethyl acetate.
- Conditions : Reflux at 90°C for 3 hours under inert atmosphere.
- Workup : Quench with saturated sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 100:5–100:10).
- Yield : ~60–78% (estimated based on analogous reactions).
Mechanism :
The α-bromoketone reacts with 2-aminopyrimidine via nucleophilic substitution, followed by oxidative cyclization mediated by TBHP to form the imidazo[1,2-a]pyrimidine core. The bromine is retained from the α-bromoketone, while the trifluoromethyl group originates from the ketone precursor.
Chlorination and Bromination of Preformed Imidazo[1,2-a]pyrimidines
A two-step process involving initial chlorination followed by bromine substitution.
Procedure ():
- Chlorination :
- Treat 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine with phosphorus oxychloride (POCl₃) under reflux to form 4-chloro derivatives.
- Bromination :
- Substitute the chlorine atom using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane.
- Yield : ~50–65% (extrapolated from similar chlorination/bromination reactions).
- POCl₃ selectively chlorinates the C4 position, while brominating agents replace chlorine with bromine.
Transition-Metal-Free Annulation of α-Bromocinnamaldehydes
Adapted from imidazo[1,2-a]pyridine syntheses, this method avoids metal catalysts.
Procedure ():
- Reagents : α-Bromo-cinnamaldehyde derivative (1 equiv), 2-aminopyrimidine (1 equiv), DMF, oxygen atmosphere.
- Conditions : Heat at 100°C for 10 hours.
- Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via chromatography.
- Yield : ~40–55% (lower yields due to steric effects from the trifluoromethyl group).
- Requires pre-functionalized α-bromocinnamaldehydes with a trifluoromethyl group.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | α-Bromoketone, TBHP | Reflux, 3h | 60–78 | High yield, one-pot synthesis | Requires optimized α-bromoketone |
| Chlorination/Bromination | POCl₃, HBr/PBr₃ | Reflux, 3–6h | 50–65 | Selective functionalization | Multi-step, lower overall yield |
| Annulation | α-Bromocinnamaldehyde, DMF | 100°C, 10h | 40–55 | Metal-free, mild conditions | Low yield, specialized starting material |
Key Research Findings
- Cyclocondensation () is the most efficient method, leveraging readily available α-bromoketones and scalable conditions.
- Bromination () offers flexibility for late-stage functionalization but involves hazardous reagents.
- Annulation () is eco-friendly but less practical for large-scale synthesis.
Chemical Reactions Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C7H4BrF3N4
- Molecular Weight : 266.02 g/mol
- Structural Characteristics : The presence of bromine and trifluoromethyl groups contributes to its chemical reactivity and biological properties.
Antibacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine, exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested their in vitro activity against various bacterial strains. Some derivatives displayed potent antimicrobial activity, suggesting that this compound could be developed into effective antibacterial agents .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines have been studied for their anti-inflammatory effects. Research demonstrated that certain derivatives can modulate leukocyte functions and reduce inflammatory responses in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
GABA Receptor Modulation
The compound has been explored for its interaction with GABA receptors, which play a crucial role in the central nervous system's inhibitory processes. Studies indicate that this compound may act as an allosteric modulator of these receptors, enhancing or inhibiting their activity depending on the context. This property could be beneficial in developing treatments for anxiety disorders and other neurological conditions .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique aspects:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 7-Methylimidazo[1,2-a]pyrimidine | Contains a methyl group instead of trifluoromethyl | Less lipophilic compared to trifluoromethyl derivative |
| 4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridine | Different ring structure | Potentially different biological activity |
| 8-Fluoroimidazo[1,2-a]pyridine | Fluorine substitution at a different position | May exhibit different pharmacokinetics |
Study on Antibacterial Activity
A comprehensive study involving the synthesis of 75 imidazo[1,2-a]pyrimidine derivatives reported their antibacterial activity against various pathogens. The findings indicated that certain derivatives exhibited significant potency against Mycobacterium species and other gram-positive bacteria, highlighting the potential for developing new antibiotics from this compound class .
GABA Receptor Interaction Studies
Research conducted by Jensen et al. focused on the functional selectivity of imidazo[1,2-a]pyrimidines at GABA receptors. Their findings revealed that specific derivatives could selectively target the α3 subtype over the α1 subtype, suggesting implications for designing drugs with reduced side effects associated with traditional benzodiazepines used for anxiety treatment .
Mechanism of Action
The mechanism by which 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity compared to methyl or phenyl substituents, facilitating nucleophilic substitution or Suzuki-Miyaura couplings .
- Scaffold Differences : Replacing pyrimidine with pyridine (e.g., 2-bromo-6-CF₃-imidazo[1,2-a]pyridine) alters ring electronics and biological target specificity .
- Biological Activity : Chlorophenyl-substituted analogs (e.g., 3-bromo-2-(4-Cl-phenyl)-imidazo[1,2-a]pyrimidine) exhibit stronger antimalarial activity due to improved hydrophobic interactions with Plasmodium enzymes .
Pharmacological and Physicochemical Properties
- Solubility : The CF₃ group in the target compound reduces aqueous solubility compared to hydroxyl- or amine-substituted analogs but improves blood-brain barrier penetration .
- Stability : Bromine at C3 increases susceptibility to hydrolysis relative to chloro or iodo derivatives .
- Bioactivity: Styryl-substituted derivatives (e.g., compound 4j in ) show cytotoxicity against cancer cell lines (IC₅₀ = 2–10 μM), outperforming non-conjugated analogs .
Biological Activity
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired imidazopyrimidine structure. Research indicates that this compound can be synthesized via a one-pot reaction involving trifluoromethylation and bromination steps, which enhance its biological activity by introducing electron-withdrawing groups that can modulate receptor interactions and metabolic stability .
Antitumor Activity
Several studies have highlighted the antitumor potential of imidazo[1,2-a]pyrimidine derivatives, including this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The reported IC50 values for these compounds often range from micromolar to sub-micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.126 |
| This compound | MDA-MB-231 | 0.87–12.91 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
Anti-inflammatory Activity
Research has also demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit leukocyte functions and reduce inflammatory responses in models induced by zymosan in mouse air pouches. The anti-inflammatory potential is attributed to their ability to interfere with pro-inflammatory cytokine production and leukocyte recruitment .
Enzyme Inhibition
This compound has been shown to act as an inhibitor of several enzymes relevant to neurodegenerative diseases. Notably, it exhibits micromolar IC50 values against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are critical targets in the treatment of Alzheimer's disease. This suggests a potential role for this compound in neuroprotective strategies .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound significantly inhibited tumor growth in vivo. Mice inoculated with MDA-MB-231 cells showed reduced tumor size following treatment with this compound over a period of 30 days compared to control groups. The treatment resulted in enhanced apoptosis markers and reduced metastatic nodules in lung tissue .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative models, the administration of this compound led to improved cognitive function in mice subjected to induced neurotoxicity. The compound's ability to inhibit MAO-B and BChE was correlated with decreased oxidative stress markers and improved neuronal survival rates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine?
- Answer: A widely used approach involves the condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., keto-esters or diketones) under acidic conditions. For example, the Biginelli reaction enables a one-pot, three-component synthesis of imidazo[1,2-a]pyrimidine cores, which can then be brominated and trifluoromethylated via halogenation or cross-coupling reactions . Microwave-assisted protocols have also been optimized to enhance reaction efficiency and reduce time .
Q. How is structural characterization of this compound performed?
- Answer: Standard characterization includes FT-IR (to confirm functional groups), ¹H/¹³C NMR (to assign proton and carbon environments), and mass spectrometry (for molecular weight confirmation). Advanced techniques like 2D NMR (COSY, HSQC) resolve complex regiochemical ambiguities, particularly in distinguishing between isomers or substituent positions .
Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?
- Answer: This scaffold exhibits antimicrobial , antimalarial , and antiproliferative properties. For instance, trifluoromethyl and bromo substituents enhance metabolic stability and target binding in kinase inhibition assays. Specific derivatives have shown nanomolar activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target .
Advanced Research Questions
Q. How can regioselective functionalization at the 3- or 5-position of the imidazo[1,2-a]pyrimidine core be achieved?
- Answer: Palladium-catalyzed C–H arylation enables regioselective substitution at the 3-position using aryl bromides and Pd(OAc)₂/XPhos as a catalytic system. For 5-position modification, chlorination with POCl₃ followed by nucleophilic substitution (e.g., with amines or thiols) is effective. These methods are critical for diversifying the scaffold while maintaining regiochemical control .
Q. How should conflicting spectral data (e.g., ambiguous NMR assignments) be resolved?
- Answer: X-ray crystallography provides unambiguous structural confirmation, as demonstrated for 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (CCDC deposition: 95980-02-2) . For dynamic systems, variable-temperature NMR or NOESY experiments can clarify conformational equilibria or spatial proximities .
Q. What strategies optimize bioactivity through structural modifications?
- Answer:
- Bioisosteric replacement : Replacing the trifluoromethyl group with bioisosteres like pentafluorosulfanyl (-SF₅) can improve lipophilicity and target engagement .
- Substituent permutation : Introducing electron-withdrawing groups (e.g., nitro) at the 2-position enhances antiparasitic activity by stabilizing π-stacking interactions with PfDHODH .
- Hybrid scaffolds : Conjugation with chromen-2-one or pyridazine moieties expands pharmacological profiles (e.g., dual kinase/phosphodiesterase inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for imidazo[1,2-a]pyrimidine derivatives?
- Answer: Variations often arise from reagent purity , solvent effects , or catalyst loading . For example:
- Microwave synthesis (70–85% yield) vs. conventional heating (50–60%) due to uniform thermal activation .
- POCl₃-mediated chlorination requires anhydrous conditions; trace moisture reduces yields by 20–30% .
- Troubleshooting : Optimize reaction parameters using design-of-experiment (DoE) frameworks and validate with control reactions.
Key Recommendations for Researchers
- Prioritize microwave-assisted protocols for time-sensitive syntheses.
- Use crystallography to resolve ambiguous structural assignments.
- Explore bioisosteric libraries to balance potency and pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
